molecular formula C9H16O2 B1238332 trans-2-Hexenyl propionate CAS No. 53398-80-4

trans-2-Hexenyl propionate

Cat. No.: B1238332
CAS No.: 53398-80-4
M. Wt: 156.22 g/mol
InChI Key: LPWKTEHEFDVAQS-VOTSOKGWSA-N
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Description

Trans-2-Hexenyl propionate, also known as trans-2-hexenyl isobutyrate, is a naturally occurring ester found in many flowers and fruits. It is an important component of many floral fragrances and is used in a variety of applications, including as a flavor and fragrance ingredient, as a food additive, and as a component of insect repellents. This compound has been studied extensively due to its wide range of applications and its potential as a therapeutic agent.

Scientific Research Applications

Helix Stabilization in Short Peptides

  • Application : Effective in stabilizing α-helical conformations in short peptides.
  • Methodology : Utilizes hexenyl ester cross-links, specifically hex-2-enyl propionate, introduced via ruthenium-mediated ring-closing metathesis reaction. Demonstrated robust stability against non-enzymatic hydrolytic cleavage at physiological pH.
  • Significance : Comparable in efficacy to Verdine’s i,i+4 all-hydrocarbon stapling system, indicating potential as a chemical tool in protein folding and peptide drug design (Yoo & Kim, 2014).

Gas-phase Reaction Study

  • Application : Investigates the reaction of trans-2-hexenyl acetate with ozone, relevant to atmospheric chemistry.
  • Methodology : Focus on understanding the reaction mechanisms and rate constants in atmospheric conditions.
  • Significance : Provides insights into the atmospheric persistence and environmental impact of compounds like trans-2-hexenyl propionate (Grosjean, Grosjean, & Seinfeld, 1996).

Plant Defense Mechanisms

  • Application : Role in plant defense, specifically in tomato plants against bacterial infection.
  • Methodology : Examines the induction of resistance in plants mediated by green leaf volatile (GLV) esters, including this compound.
  • Significance : Indicates that certain GLV esters like this compound play a significant role in plant immunity, suggesting potential for agricultural applications (López-Gresa et al., 2018).

Phase Behavior in Chemical Reactions

  • Application : Understanding the phase behavior in reactions involving this compound.
  • Methodology : Investigates the phase equilibrium of mixtures with CO2 in reactions like the allylic epoxidation of trans-2-hexen-1-ol to (2R,3R)-(+)-3-propyloxiranemethanol.
  • Significance : Useful for evaluating CO2 as an alternative solvent in organic reactions, with implications for green chemistry (Stradi, Kohn, Stadtherr, & Brennecke, 1998).

Vaporization Studies

  • Application : Investigating the vapor pressures and vaporization enthalpies of this compound.
  • Methodology : Uses correlation gas chromatography to determine these properties, critical in understanding the compound's behavior in various environments.
  • Significance : Offers valuable data for industrial applications involving flavor and fragrance esters (Kozlovskiy, Gobble, & Chickos, 2015).

Biochemical Analysis

Biochemical Properties

trans-2-Hexenyl propionate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds . These enzymes catalyze the conversion of this compound into trans-2-Hexen-1-ol and propionic acid. The interaction with esterases is crucial for the compound’s metabolism and subsequent biological effects. Additionally, this compound may interact with other biomolecules, such as transport proteins, which facilitate its distribution within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In plant cells, it has been observed to influence defense mechanisms by inducing the expression of genes involved in stress responses . This compound can modulate cell signaling pathways, particularly those related to oxidative stress and immune responses. In animal cells, this compound may affect cellular metabolism by altering the activity of enzymes involved in lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, its interaction with esterases leads to the hydrolysis of the ester bond, resulting in the release of trans-2-Hexen-1-ol and propionic acid . These products can further participate in metabolic pathways, influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models where it modulates gene expression and enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain metabolic processes without causing adverse effects. At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where a specific concentration is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by esterases to produce trans-2-Hexen-1-ol and propionic acid . These metabolites can enter various metabolic pathways, such as the citric acid cycle and fatty acid metabolism. The interaction with cofactors, such as coenzyme A, is essential for the proper functioning of these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transport proteins and binding proteins . These proteins facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of this compound can affect its activity and function within the cell .

Properties

IUPAC Name

[(E)-hex-2-enyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWKTEHEFDVAQS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886051
Record name (E)-2-Hexenyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity, ripe apple-pear aroma
Record name trans-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

91.00 °C. @ 20.00 mm Hg
Record name trans-2-Hexenyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name trans-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.885-0.895
Record name trans-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53398-80-4
Record name trans-2-Hexenyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53398-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexenyl propionate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexen-1-ol, 1-propanoate, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-2-Hexenyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hex-2-enyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEXENYL PROPIONATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3851R4663
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-2-Hexenyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Hexenyl propanoate in Jasminum malabaricum?

A1: The research paper identifies 2-Hexenyl propanoate as one of the major esters contributing to the volatile profile of Jasminum malabaricum flowers. [] Esters, along with terpenoids, are important components of floral scents and play a crucial role in attracting pollinators. While the specific role of 2-Hexenyl propanoate in Jasminum malabaricum wasn't investigated in this study, its presence contributes to the overall aroma profile of the flower.

Q2: How was 2-Hexenyl propanoate identified in Jasminum malabaricum?

A2: The researchers used a combination of Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile compounds present in the flower. [] This technique allows for the separation and identification of individual volatile compounds based on their mass-to-charge ratios and retention times.

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